molecular formula C14H13N5O3 B2750994 3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-69-6

3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2750994
CAS No.: 2034561-69-6
M. Wt: 299.29
InChI Key: LSAIGOLDWHTZNL-UHFFFAOYSA-N
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Description

3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a pyrrolidine core linked to a pyrazine-2-carbonitrile via an ether bridge and functionalized with a 5-methylisoxazole-4-carbonyl group. The isoxazole moiety is a recognized bioisostere in drug discovery, known for its role in modulating central nervous system (CNS) targets. Structurally related compounds, specifically those with a pyrrolidin-3-yloxy pyrazine-carbonitrile scaffold, have been investigated as positive allosteric modulators (Pams) of the GABA A receptor, particularly the alpha-5 (α5) subtype . This mechanism is a promising therapeutic avenue for disorders characterized by cognitive deficits. Furthermore, isoxazole-containing analogs, such as ABT-418, have demonstrated potent and selective agonist activity on neuronal nicotinic acetylcholine receptors (nAChRs) . These ligands have shown cognition-enhancing and anxiolytic activities in preclinical models with an improved side-effect profile compared to non-selective agonists, suggesting that our compound may also hold value for research in neuropharmacology, Alzheimer's disease, and anxiety . The synthetic versatility of the isoxazole core, as demonstrated in studies involving 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide, further supports its utility in generating novel derivatives for immunological and QSAR studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or pharmacological tool to explore new pathways in CNS drug discovery and development.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9-11(7-18-22-9)14(20)19-5-2-10(8-19)21-13-12(6-15)16-3-4-17-13/h3-4,7,10H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAIGOLDWHTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoxazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling with the pyrazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield isoxazole oxides, while reduction of the nitrile group can produce primary amines.

Mechanism of Action

The mechanism of action of 3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The pyrazine-2-carbonitrile core is a common scaffold in drug discovery due to its electron-deficient aromatic system, enabling π-π interactions and hydrogen bonding via the nitrile group. Key structural analogs include:

Compound BK70884 (3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile, CAS 2034450-28-5)
  • Core : Pyrazine-2-carbonitrile.
  • Substituent : Pyrrolidin-3-yloxy group acylated with 6-(trifluoromethyl)pyridine-3-carbonyl.
  • Molecular Weight : 363.294 g/mol (C₁₆H₁₂F₃N₅O₂) .
  • Key Differences : Replaces the 5-methylisoxazole with a trifluoromethylpyridine group, enhancing lipophilicity and electron-withdrawing effects.
Compound 57b (5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile)
  • Core : Pyrazine-2-carbonitrile.
  • Substituent : Pyrazole ring with nitro and trifluoromethyl groups.
  • Molecular Weight : 313.1 g/mol (M+H) (C₁₁H₈F₃N₅O₂).
Patent Compound (5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile)
  • Core : Pyrazine-2-carbonitrile.
  • Substituent : Imidazo-pyrrolo-pyrazine piperidinyl group.

Physicochemical Properties

  • Target Compound : Predicted molecular formula C₁₄H₁₂N₄O₃ (MW ~292.28 g/mol). The 5-methylisoxazole introduces moderate lipophilicity, while the pyrrolidine-oxygen linkage may improve solubility.
  • BK70884 : The trifluoromethylpyridine substituent increases logP compared to the target compound, likely enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

3-((1-(5-Methylisoxazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This compound features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 5-methylisoxazole-4-carbonyl group. Its unique structure suggests diverse biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C14H13N5O3C_{14}H_{13}N_5O_3, with a molecular weight of approximately 299.29 g/mol. The presence of functional groups such as nitriles and ethers contributes to its chemical reactivity and interaction with biological targets.

Property Value
Molecular FormulaC14H13N5O3
Molecular Weight299.29 g/mol
CAS Number2034576-05-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate various biological pathways, including:

  • Antimicrobial Activity : Potential inhibition of bacterial enzymes.
  • Anticancer Activity : Interference with signaling pathways involved in cell proliferation, particularly in cancer cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could function similarly by disrupting cell membrane integrity or inhibiting essential bacterial enzymes .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer activities, particularly against breast cancer cell lines. In studies involving similar compounds, significant cytotoxic effects were observed in MCF-7 and MDA-MB-231 breast cancer cells when combined with conventional chemotherapy agents like doxorubicin. This suggests that this compound may enhance the efficacy of existing treatments through synergistic effects .

Case Studies

  • Synergistic Effects in Cancer Treatment :
    • A study evaluated the effects of pyrazole derivatives in conjunction with doxorubicin on breast cancer cell lines, revealing enhanced cytotoxicity and apoptosis induction compared to doxorubicin alone. This highlights the potential for this compound to serve as a promising candidate for combination therapies .
  • Inhibition of Enzymatic Activity :
    • Research has shown that certain pyrazole derivatives inhibit key enzymes involved in bacterial metabolism, which could be a mechanism through which this compound exerts its antimicrobial effects .

Q & A

Q. Example SAR Table

Analog (R Group)Kinase Inhibition (IC₅₀, nM)Solubility (mg/mL)
5-Methylisoxazole12.5 ± 1.20.15
Thiadiazole45.3 ± 3.80.08
Pyrazole28.7 ± 2.10.12

Advanced: What methodologies are recommended for assessing the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility :
    • HPLC-UV Quantification : Measure saturation solubility in PBS (pH 7.4) or simulated gastric fluid .
    • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
  • Stability :
    • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions; monitor degradation via LC-MS .
    • Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify intact compound using LC-MS/MS .

Advanced: How to address discrepancies in biological activity data across different in vitro assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .
  • Orthogonal Validation : Confirm activity via two distinct methods (e.g., enzymatic assay + cellular proliferation assay) .
  • Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and ensure reproducibility .

Q. Example Contradiction Resolution Workflow

Identify Outliers : Compare IC₅₀ values across 3+ independent experiments.

Adjust Assay Conditions : Optimize ATP concentration in kinase assays to reduce false negatives.

Validate via SPR : Surface plasmon resonance (SPR) measures direct binding kinetics, bypassing enzymatic interference .

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